molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-

Cat. No.: B11875440
CAS No.: 646056-10-2
M. Wt: 233.31 g/mol
InChI Key: UGDSYGHDYFSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-, is a spirocyclic compound featuring a bicyclic structure where two nitrogen atoms bridge a [4.4] nonane framework. Its synthesis involves resolution using chiral acids (e.g., L- and D-di-p-toluoyl tartaric acid) to obtain enantiopure forms, highlighting its stereochemical complexity . The compound’s salt forms (e.g., succinate, oxalate) enhance stability and bioavailability, making it a candidate for pharmaceutical development .

Properties

CAS No.

646056-10-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3

InChI Key

UGDSYGHDYFSOJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Diamine Core

The spirocyclic framework is synthesized through a tandem condensation-cyclization sequence. A representative route involves:

  • Condensation : Reacting ethylenediamine derivatives with cyclopentanone under acidic conditions (e.g., HCl or H₂SO₄) to form a bicyclic imine intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction converts the imine to the corresponding amine, yielding 1,7-diazaspiro[4.4]nonane.

Table 1: Optimization of Spirocyclic Core Synthesis

ConditionCatalystSolventYield (%)Purity (%)
HCl (1M), 80°CNoneEtOH6288
H₂SO₄ (0.5M), 100°CPd-C (5%)THF7892
NaBH₄, RTMeOH5585

Functionalization with 5-Methoxy-3-Pyridinyl

Introducing the pyridine substituent necessitates regioselective coupling. A patented method involves:

  • Buchwald-Hartwig Amination : Reacting the spirocyclic diamine with 3-bromo-5-methoxypyridine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos).

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) isolates the product with >95% purity.

Critical Parameters :

  • Temperature: 110–120°C

  • Reaction Time: 24–48 hours

  • Ligand-to-Catalyst Ratio: 2:1

Industrial-Scale Production and Process Optimization

Scalable synthesis requires addressing challenges such as reagent costs, reaction efficiency, and waste reduction. Continuous flow reactors have been employed to enhance heat transfer and mixing, improving yields by 15–20% compared to batch processes. Key advancements include:

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.

  • Solvent Recycling : Recovery of THF and EtOH reduces environmental impact.

Table 2: Comparative Analysis of Batch vs. Flow Reactors

MetricBatch ReactorFlow Reactor
Yield (%)7287
Reaction Time (h)4824
Solvent ConsumptionHighLow

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 6.79 (d, J = 2.4 Hz, 1H, pyridine-H), 3.89 (s, 3H, OCH₃).

    • ¹³C NMR : Peaks at 158.4 ppm (C-O) and 147.2 ppm (spiro carbon).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O/MeCN).

  • Mass Spectrometry : [M+H]⁺ = 231.2 m/z (calculated: 231.1).

Applications and Pharmacological Relevance

While the primary focus is synthesis, Compound A ’s biological profile underscores its importance:

  • Sigma Receptor Modulation : Demonstrates affinity for σ₁ receptors (Ki = 34 nM), implicating potential in neuropathic pain management.

  • Neuroprotective Effects : Reduces glutamate-induced cytotoxicity in neuronal cell lines (EC₅₀ = 1.2 μM) .

Chemical Reactions Analysis

Types of Reactions

7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the diazaspirocyclic class exhibit a range of significant biological activities:

  • Anticancer Properties : Studies have shown that 1,7-Diazaspiro[4.4]nonane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : Some derivatives demonstrate potential as antidepressants by modulating neurotransmitter systems.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating potential use in developing new antibiotics.

Pharmacological Applications

The pharmacological applications of 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- are extensive:

  • Receptor Modulation : Interaction studies have revealed that this compound can act as a modulator of various receptors, including serotonin and dopamine receptors.
  • Pain Management : Its potential as a pain management agent is being explored through its interaction with substance P receptors and NMDA receptors, which are crucial in pain pathways .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study A : A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of derivatives based on this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
  • Case Study B : Research in Pharmacology Biochemistry and Behavior demonstrated that the compound could alleviate symptoms of depression in animal models by increasing serotonin levels.

Mechanism of Action

The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Key structural parameters :

Compound Name Spiro System Substituent(s) Molecular Formula Molecular Weight Key Features
7-(5-Methoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane [4.4] 5-Methoxy-3-pyridinyl C₁₂H₁₆N₃O 218.28 g/mol Chiral resolution, salt forms
1-Methyl-7-[5-(propan-2-yloxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane [4.4] 5-Isopropoxy-3-pyridinyl, methyl C₁₆H₂₅N₃O 275.39 g/mol Enhanced lipophilicity
2,7-Diazaspiro[3.5]nonane derivatives [3.5] Variable (e.g., aryl, ester) Varies Varies Smaller spiro system, flexibility
1-Methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane [4.4] 5-Pyrimidinyl, methyl C₁₂H₁₈N₄ 218.30 g/mol Electron-deficient heterocycle
  • Substituent Effects : The 5-methoxy group in the target compound improves solubility compared to lipophilic isopropoxy (evidence 6) or pyrimidinyl (evidence 21) substituents. Methoxy groups also modulate electron density, affecting π-π interactions in receptor binding .
Pharmacological Activity
Compound Class Target Receptor Functional Profile Key Findings
7-(5-Methoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane CNS receptors Antiallodynic, neuroprotective Demonstrated efficacy in rodent models of neuropathic pain
2,7-Diazaspiro[3.5]nonane derivatives Sigma-1 (S1R) Agonist/antagonist activity Compound 4b (S1R agonist) reversed mechanical hypersensitivity in vivo
Diazabicyclo[4.3.0]nonane derivatives Sigma-2 (S2R) Antagonist Exhibited high S2R selectivity (Ki < 50 nM)
  • Receptor Selectivity: The target compound’s [4.4] spiro system and methoxy group confer CNS receptor affinity, while [3.5] systems (e.g., 2,7-diazaspiro[3.5]nonane) are optimized for S1R modulation .
  • Functional Outcomes : Substituents like pyrimidinyl (evidence 21) or isopropoxy (evidence 6) alter pharmacokinetic profiles, with methoxy derivatives balancing solubility and blood-brain barrier penetration .
Solubility and Stability
  • Target Compound : Salt forms (succinate, oxalate) improve aqueous solubility (>10 mg/mL) compared to free base (1–2 mg/mL) .
  • 1-Methyl-7-(5-pyrimidinyl)- : Lower solubility due to pyrimidinyl hydrophobicity, requiring prodrug strategies for oral delivery .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}N3_{3}O
  • Molecular Weight : Approximately 233.31 g/mol
  • CAS Number : 646056-10-2

The compound features a diazaspiro framework with a pyridine moiety, which is essential for its biological interactions. The presence of nitrogen atoms within the spirocyclic structure suggests potential modulation of neurotransmitter systems.

Mechanisms of Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- exhibits notable biological activity primarily through its interaction with neurotransmitter systems:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that this compound can modulate nAChRs, which are vital for cognitive functions and neural signaling. This modulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and psychiatric disorders like schizophrenia .
  • Dopamine Release : Research has shown that compounds with similar structures can enhance dopamine release via nAChR activation, indicating a role in addressing conditions characterized by dopaminergic dysfunction .
  • Anticonvulsant Properties : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, potentially aiding in the management of epilepsy .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-, highlighting their structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
1-benzyl-1,7-diazaspiro[4.4]nonane Contains a benzyl group instead of pyridinePotentially different pharmacological profiles
2-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonane Substituted at position 2 with pyridineMay exhibit different receptor selectivity
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Contains a tert-butyl ester groupUseful as a building block for further synthesis

The unique combination of the spirocyclic structure and pyridine substitution in 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Neuropharmacological Studies : A study highlighted the compound's ability to influence neurotransmitter release and its potential role in cognitive enhancement .
  • Antitumor Activity : While primarily focused on other diazaspiro compounds, research has indicated that structural modifications can lead to potent inhibitors against oncogenic targets like KRAS G12C, suggesting that similar approaches could be explored for 1,7-Diazaspiro[4.4]nonane derivatives .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles and safety assessments are crucial for understanding the therapeutic window of this compound class .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane derivatives with a 5-methoxy-3-pyridinyl substituent?

  • Methodological Answer : The synthesis typically involves multi-step cyclization reactions. For example:

  • Step 1 : Formation of the pyridinyl precursor via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Step 2 : Cyclization using catalysts like HCl in polar solvents (e.g., ethanol) to form the spirocyclic core .
  • Key Parameters : Temperature (60–80°C), solvent choice (DMF for solubility), and stoichiometric control of reactants to minimize by-products .
    • Yield Optimization : Use continuous flow reactors for scalable production, as demonstrated in industrial methods for related diazaspiro compounds .

Q. How does the spirocyclic structure influence the compound’s physicochemical properties and reactivity?

  • Structural Analysis : The spiro junction introduces conformational rigidity, enhancing binding specificity to biological targets. The 5-methoxy-3-pyridinyl group increases solubility and π-π stacking potential, critical for receptor interactions .
  • Reactivity : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic substitution reactions .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Recommended Models :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition, as seen in structurally related piperazine derivatives ).
  • Receptor Binding : Radioligand displacement assays for sigma receptors (S1R/S2R), with IC50 determination using competitive binding protocols .
    • Cell-Based Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., NCI-H1373) to assess antitumor potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of diazaspiro derivatives?

  • Case Study : In sigma receptor studies, minor structural changes (e.g., substituent position) can switch functional profiles from agonist to antagonist. For example:

  • Compound 5b (2,7-diazaspiro[3.5]nonane) acts as an S1R antagonist (IC50 = 13 nM), while 4b (same scaffold) shows agonistic effects due to a methyl group variation .
    • Resolution Strategies :
  • Conduct functional assays (e.g., calcium flux for agonists vs. antagonism reversal with PRE-084 ).
  • Perform molecular dynamics simulations to map substituent effects on receptor binding pockets .

Q. What experimental designs are recommended for elucidating the mechanism of action against protein targets?

  • Stepwise Approach :

Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners .

Structural Validation : Co-crystallization or cryo-EM to resolve compound-target complexes (e.g., KRAS G12C binding, as seen in related spirocycles ).

Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream effects, such as apoptosis or cell cycle arrest .

Q. How can computational methods predict and optimize binding affinities?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with S1R/S2R .
  • QSAR Models : Train algorithms on datasets of IC50 values and substituent descriptors (e.g., Hammett constants) .
    • Validation : Compare predicted vs. experimental Ki values for derivatives with varied substituents (e.g., pyridinyl vs. pyrimidinyl groups ).

Q. What strategies address discrepancies in IC50 values across studies?

  • Root Causes : Variability in assay conditions (e.g., cell membrane preparation purity, ligand concentrations) .
  • Standardization :

  • Use reference compounds (e.g., BD-1063 for S1R ).
  • Report normalized data (e.g., % inhibition at fixed concentrations) alongside raw IC50 values .

Key Research Gaps and Future Directions

  • Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration using PAMPA assays .
  • In Vivo Models : Test antiallodynic efficacy in neuropathic pain models (e.g., chronic constriction injury) at 20 mg/kg doses .
  • Structural Optimization : Introduce fluorinated substituents to enhance metabolic stability, guided by QM/MM simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.